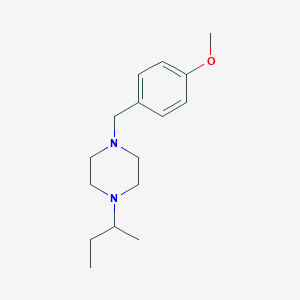![molecular formula C25H27N3O3 B10890604 N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(E)-(2-phenylhydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B10890604.png)
N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(E)-(2-phenylhydrazinylidene)methyl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENOXY)ACETAMIDE is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENOXY)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the phenylhydrazone derivative, followed by its reaction with other reagents to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the purity and consistency of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenolic or quinone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis, this compound can be used to create new molecules with desired properties.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity such as anti-inflammatory or anticancer effects.
Industry: The compound may be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENOXY)ACETAMIDE exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENOXY)ACETAMIDE include other phenylhydrazone derivatives and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit distinct reactivity, biological activity, or physical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C25H27N3O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-ethoxy-4-[(E)-(phenylhydrazinylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C25H27N3O3/c1-4-30-24-15-20(16-26-28-21-8-6-5-7-9-21)11-13-23(24)31-17-25(29)27-22-12-10-18(2)19(3)14-22/h5-16,28H,4,17H2,1-3H3,(H,27,29)/b26-16+ |
InChI Key |
BPZLIBTUJYBOBN-WGOQTCKBSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=CC=CC=C2)OCC(=O)NC3=CC(=C(C=C3)C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=CC=CC=C2)OCC(=O)NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-cyclopropyl-5-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10890523.png)
![tert-butyl 4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B10890535.png)
![N,N'-(methanediyldibenzene-4,1-diyl)bis[2-(3-bromophenyl)quinoline-4-carboxamide]](/img/structure/B10890542.png)
![3-chloro-N'-(4-isopropylbenzylidene)-1-benzo[b]thiophene-2-carbohydrazide](/img/structure/B10890545.png)
![(2E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[3-(2-methylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B10890550.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10890554.png)
![N-{2-[(3,4-dimethylbenzoyl)amino]-1-methylethyl}-3,4-dimethylbenzamide](/img/structure/B10890562.png)
![1-methyl-4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide](/img/structure/B10890568.png)

![(2Z,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10890581.png)
![(2Z)-3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B10890582.png)
amine](/img/structure/B10890589.png)
![1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B10890593.png)

